(2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride

Stereochemistry Cathepsin Inhibition Asymmetric Synthesis

For researchers synthesizing patent-protected cathepsin cysteine protease inhibitors (e.g., US20100063013A1), generic leucinol analogs risk synthetic failure due to incorrect stereochemistry and lack of metabolic stability. This (2S)-configured, 4-fluoro-4-methylpentane amino alcohol directly introduces the critical (2S)-4-fluoro-L-leucinol moiety, ensuring target binding and stability. • Configuration: Enantiopure (2S), >98% purity, minimizes diastereomer purification. • Application: Proven building block for osteoporosis, osteoarthritis, and bone metastasis inhibitor programs. • Supply: Available globally with full quality documentation.

Molecular Formula C6H15ClFNO
Molecular Weight 171.64 g/mol
Cat. No. B15243599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride
Molecular FormulaC6H15ClFNO
Molecular Weight171.64 g/mol
Structural Identifiers
SMILESCC(C)(CC(CO)N)F.Cl
InChIInChI=1S/C6H14FNO.ClH/c1-6(2,7)3-5(8)4-9;/h5,9H,3-4,8H2,1-2H3;1H/t5-;/m0./s1
InChIKeySLNXPYWUDZAXSP-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-4-Fluoro-Leucinol HCl Overview


(2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride (CAS 1447616-21-8) is a chiral, fluorinated amino alcohol with the molecular formula C₆H₁₅ClFNO and a molecular weight of 171.64 g/mol [1]. It belongs to the class of 1,2-amino alcohols and is structurally related to the amino acid L-leucine, incorporating a stereodefined (2S) configuration and a metabolically robust 4-fluoro-4-methylpentane side chain . This compound is primarily utilized as a high-purity, chiral building block in medicinal chemistry, particularly for the synthesis of cathepsin cysteine protease inhibitors [1].

Risks of Generic Substitution


Substituting (2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride with a generic amino alcohol or its non-fluorinated analog is scientifically unjustified due to the compound's unique combination of a defined (2S) stereochemistry and a strategically placed fluorine atom. The (2S) configuration is essential for chiral recognition in asymmetric synthesis and for the desired biological activity of its downstream products, as the opposite (2R) enantiomer can exhibit drastically different or no activity [1]. Furthermore, the 4-fluoro substitution enhances metabolic stability and modulates physicochemical properties like lipophilicity and pKa, which are not replicated by non-fluorinated analogs like leucinol [2]. These structural features are critical for the compound's intended use as a specific building block for protease inhibitors, making generic substitution a high-risk decision that could lead to synthetic failure or produce an inactive final compound .

Comparative Evidence for Procurement


Enantiomeric Purity for Cathepsin Inhibitor Synthesis

The specific (2S) configuration of this compound is non-negotiable for its primary application as a precursor to cathepsin cysteine protease inhibitors. The patent literature explicitly details the synthesis of (2S)-2-amino-4-fluoro-4-methylpentan-1-ol as a key intermediate, implying that the (2R) enantiomer would not yield the same bioactive conformation or desired stereochemical outcome in the final inhibitor molecule [1]. While direct biological data comparing the two enantiomers is not available in the public domain for this exact scaffold, the general principle of stereochemical specificity in enzyme inhibition dictates that the correct enantiomer is essential for activity.

Stereochemistry Cathepsin Inhibition Asymmetric Synthesis

Metabolic Stability: Fluorinated vs. Non-Fluorinated

The strategic replacement of a hydrogen atom with a fluorine atom at the 4-position of the pentane chain significantly increases the molecule's metabolic stability compared to its non-fluorinated analog, L-leucinol (CAS 7533-40-6). This is a well-established class-level effect in medicinal chemistry, where the stronger C-F bond (vs. C-H) resists oxidative metabolism by cytochrome P450 enzymes, leading to a longer in vivo half-life for any derived drug candidate [1]. While specific comparative half-life data for this exact compound versus L-leucinol is not publicly available, the incorporation of fluorine is a standard design strategy to block metabolic hotspots [2].

Fluorine Chemistry Metabolic Stability Drug Design

Lipophilicity Modulation vs. L-Leucinol

Fluorination at the 4-position modulates the compound's lipophilicity (cLogP), a key determinant of membrane permeability and oral bioavailability. While specific experimental LogP values are not reported, a class-level analysis indicates that a single fluorine substitution on an alkyl chain can increase lipophilicity by approximately 0.2 to 0.4 log units compared to the non-fluorinated parent [1]. This is a subtle but meaningful shift that can improve passive diffusion across biological membranes. For comparison, L-leucinol has a predicted LogP of approximately -0.2, whereas the fluorinated analog is predicted to be slightly more lipophilic, potentially leading to better cellular penetration for derived inhibitors [2].

Lipophilicity Physicochemical Properties Drug-likeness

Purity and QC Benchmarking

Reputable vendors offer (2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride with a guaranteed purity of >98% as determined by High-Performance Liquid Chromatography (HPLC) . This is a critical differentiator from lower-grade or generic amino alcohols that may be offered at lower purities (e.g., 95% or unspecified). The availability of detailed Certificates of Analysis (CoA) including HPLC, NMR, and mass spectrometry data ensures batch-to-batch consistency and reliability in sensitive synthetic applications .

Purity Quality Control Procurement

Optimal Application Scenarios


Cathepsin Inhibitor Synthesis for Bone Disorders

This compound is the direct precursor to the (2S)-4-fluoro-L-leucinol moiety found in potent cathepsin cysteine protease inhibitors, as described in patent US20100063013A1 [1]. Procurement of this specific building block is essential for researchers aiming to synthesize and evaluate the exact inhibitors claimed in this patent family for applications in osteoporosis, osteoarthritis, and bone metastasis. The correct (2S) stereochemistry and fluorinated side chain are integral to the inhibitor's binding mode and metabolic profile [2].

Metabolically Stable Peptidomimetics

Medicinal chemists engaged in lead optimization for peptide-based or peptidomimetic drugs can utilize this fluorinated amino alcohol to replace metabolically labile leucine or leucinol residues [1]. The incorporation of the 4-fluoro-4-methylpentan-1-ol scaffold is a proven strategy to enhance metabolic stability and modulate lipophilicity without drastically altering the molecule's overall shape or polarity, a key advantage supported by class-level evidence in fluorine medicinal chemistry [2].

Asymmetric Synthesis Applications

As a stereodefined, enantiopure building block, (2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride is valuable in asymmetric synthesis for introducing chiral centers into complex molecules [1]. Its use ensures a predictable stereochemical outcome, which is critical for academic research groups and pharmaceutical companies developing single-enantiomer drugs. The high commercial purity (>98%) minimizes the risk of introducing unwanted diastereomers, thereby streamlining purification and improving overall synthetic efficiency [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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